1-Phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
1-Phenyl-1,4-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which is known for its significant role in medicinal chemistry. Dihydropyridines are widely recognized for their biological activities, particularly as calcium channel blockers.
Preparation Methods
The synthesis of 1-Phenyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch synthesis mechanism. This method proceeds by the cyclo-condensation of an arylaldehyde, a beta-ketoester, and ammonia, either in acetic acid or under reflux in alcohols for extended reaction periods . Another approach involves the reduction of pyridinium ions, which can yield substituted dihydropyridines . Industrial production methods often focus on optimizing yields and purity through scalable and efficient methodologies .
Chemical Reactions Analysis
1-Phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the dihydropyridine core.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridines .
Scientific Research Applications
1-Phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Its structural similarity to nicotinamide adenine dinucleotide (NADH) makes it useful in studying redox reactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension and angina .
Comparison with Similar Compounds
1-Phenyl-1,4-dihydropyridine-3-carboxamide can be compared with other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example:
Nifedipine: Known for its rapid onset of action and short duration, making it suitable for acute management of hypertension.
Amlodipine: Characterized by its long half-life, providing sustained blood pressure control with once-daily dosing.
The uniqueness of this compound lies in its specific substituents, which can be tailored to enhance its biological activity and selectivity .
Properties
CAS No. |
58971-05-4 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-phenyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-4,6-9H,5H2,(H2,13,15) |
InChI Key |
XBKIDSNNBHCFMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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